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molecular formula C7H14ClN B8632071 N-methyl diallylamine hydrochloride CAS No. 13107-01-2

N-methyl diallylamine hydrochloride

Cat. No. B8632071
M. Wt: 147.64 g/mol
InChI Key: VNLHWLYAOHNSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03992345

Procedure details

Part 1 A copolymer of N-methyl diallylamine and diallylamine is prepared according to the procedure of Example 1, Part 1, except that a mixture of 200 grams of N-methyl diallylamine hydrochloride and 50 grams of diallylamine hydrochloride is substituted for the 258 grams of diallylamine hydrochloride and 455 grams of dimethyl sulfoxide and 5 grams of ammonium persulfate are used. The copolymer (75 grams) is water-soluble, has an RSV of 0.2 and contains by NMR analysis 90 weight percent of N-methyl diallylamine hydrochloride.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
258 g
Type
reactant
Reaction Step Two
Quantity
455 g
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
copolymer
Quantity
75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:7][CH:8]=[CH2:9])[CH2:4][CH:5]=[CH2:6].Cl.[CH2:11]([NH:14][CH2:15][CH:16]=[CH2:17])[CH:12]=[CH2:13].CS(C)=O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH3:2][N:3]([CH2:7][CH:8]=[CH2:9])[CH2:4][CH:5]=[CH2:6].[CH2:11]([NH:14][CH2:15][CH:16]=[CH2:17])[CH:12]=[CH2:13] |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
Cl.CN(CC=C)CC=C
Name
Quantity
50 g
Type
reactant
Smiles
Cl.C(C=C)NCC=C
Step Two
Name
Quantity
258 g
Type
reactant
Smiles
Cl.C(C=C)NCC=C
Step Three
Name
Quantity
455 g
Type
reactant
Smiles
CS(=O)C
Step Four
Name
ammonium persulfate
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Five
Name
copolymer
Quantity
75 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CC=C)CC=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CC=C)CC=C
Name
Type
product
Smiles
C(C=C)NCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03992345

Procedure details

Part 1 A copolymer of N-methyl diallylamine and diallylamine is prepared according to the procedure of Example 1, Part 1, except that a mixture of 200 grams of N-methyl diallylamine hydrochloride and 50 grams of diallylamine hydrochloride is substituted for the 258 grams of diallylamine hydrochloride and 455 grams of dimethyl sulfoxide and 5 grams of ammonium persulfate are used. The copolymer (75 grams) is water-soluble, has an RSV of 0.2 and contains by NMR analysis 90 weight percent of N-methyl diallylamine hydrochloride.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
258 g
Type
reactant
Reaction Step Two
Quantity
455 g
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
copolymer
Quantity
75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:7][CH:8]=[CH2:9])[CH2:4][CH:5]=[CH2:6].Cl.[CH2:11]([NH:14][CH2:15][CH:16]=[CH2:17])[CH:12]=[CH2:13].CS(C)=O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH3:2][N:3]([CH2:7][CH:8]=[CH2:9])[CH2:4][CH:5]=[CH2:6].[CH2:11]([NH:14][CH2:15][CH:16]=[CH2:17])[CH:12]=[CH2:13] |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
Cl.CN(CC=C)CC=C
Name
Quantity
50 g
Type
reactant
Smiles
Cl.C(C=C)NCC=C
Step Two
Name
Quantity
258 g
Type
reactant
Smiles
Cl.C(C=C)NCC=C
Step Three
Name
Quantity
455 g
Type
reactant
Smiles
CS(=O)C
Step Four
Name
ammonium persulfate
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Five
Name
copolymer
Quantity
75 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CC=C)CC=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CC=C)CC=C
Name
Type
product
Smiles
C(C=C)NCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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